molecular formula C25H24F3N5O5 B2960818 3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922045-69-0

3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2960818
M. Wt: 531.492
InChI Key: SVPCJWYRGYFZQN-UHFFFAOYSA-N
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Description

The compound “3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a complex organic molecule. It contains a trimethoxyphenyl (TMP) group, which is a pharmacophore present in numerous potent agents exhibiting diverse bioactivity effects .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 3,4,5-trimethoxy-benzaldehyde with other reagents. For example, a mixture of 3,5-cyclohexanedione, 3,4,5-trimethoxy-benzaldehyde, malononitrile, and 4-(dimethylamino)pyridine (DMAP) in ethanol was refluxed for 2-3 hours and then cooled to room temperature .


Molecular Structure Analysis

The TMP group is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules . It’s prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Chemical Reactions Analysis

These compounds appear to aggregate through the overlap of peripheral groups of one unit with the centroid of the aromatic ring of the other unit, mainly through weak C–H···π interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular weight of a similar compound, 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, is 370.40 .

Scientific Research Applications

Anticancer Applications

Pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, such as HCT-116 and MCF-7, showcasing potential as anticancer agents. These compounds exhibit their anticancer properties through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and inducing apoptosis in cancer cells. The structure-activity relationship (SAR) studies have further elucidated the pharmacophores responsible for these activities, allowing for the optimization of anticancer properties (Rahmouni et al., 2016).

Anti-Inflammatory and COX-2 Inhibition

Some pyrazolopyrimidine compounds have demonstrated significant anti-inflammatory properties by selectively inhibiting the COX-2 enzyme, a key target in the treatment of inflammation and pain. These findings suggest potential therapeutic applications in managing conditions associated with inflammation (Raffa et al., 2009).

Antiviral Activities

The synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives have shown remarkable antiavian influenza virus activity, highlighting their potential as antiviral agents. These compounds were found to possess significant activity against the H5N1 subtype of the influenza A virus, offering a basis for the development of new antiviral drugs (Hebishy et al., 2020).

Enzymatic Activity Enhancement

Derivatives of pyrazolopyrimidine have also been studied for their effects on enzymatic activity, with some compounds shown to increase the reactivity of cellobiase, an enzyme involved in the breakdown of cellulose. This suggests potential applications in biotechnology, particularly in the bioconversion of plant biomass to sugars for biofuel production (Abd & Awas, 2008).

Future Directions

The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests a wide range of potential future directions for the development and application of this compound.

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N5O5/c1-36-19-10-16(11-20(37-2)21(19)38-3)23(34)29-7-8-33-22-18(12-31-33)24(35)32(14-30-22)13-15-5-4-6-17(9-15)25(26,27)28/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPCJWYRGYFZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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